molecular formula C5H3NO4S B1304641 5-Nitrothiophene-3-carboxylic acid CAS No. 40357-96-8

5-Nitrothiophene-3-carboxylic acid

Cat. No. B1304641
CAS RN: 40357-96-8
M. Wt: 173.15 g/mol
InChI Key: VNJUNWUOAKEIKG-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-carboxylic acid is a compound that belongs to the class of nitrothiophenes, which are characterized by the presence of a nitro group and a carboxylic acid group attached to a thiophene ring. The thiophene ring is a five-membered sulfur-containing heterocycle, which is known for its aromaticity and stability. The nitro group and carboxylic acid moiety introduce reactivity and potential for further chemical modification, making this compound an interesting candidate for various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of nitrothiophene derivatives can be achieved through various methods. For instance, 2- and 3-nitrothiophene-5-carboxamides with different side chains have been prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamines . Additionally, nitroketene dithioacetals have been used to synthesize highly functionalized 3-nitrothiophenes, demonstrating the versatility of nitrothiophene chemistry . These synthetic routes provide a foundation for the preparation of 5-nitrothiophene-3-carboxylic acid and its derivatives.

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives has been studied using various techniques. For example, the crystal structure of 5-nitrothiophene-3-carboxaldehyde, a closely related compound, has been determined, providing insight into the arrangement of atoms and the geometry of the molecule . Such structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Nitrothiophenes can undergo a variety of chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can participate in redox reactions, which is evident in the study of radiation damage in thiophene derivatives, where radical species are formed upon x-irradiation . Furthermore, the carboxylic acid group allows for the formation of amides, as seen in the preparation of various amides of 5-nitro-2-thiophenecarboxylic acid for antiviral testing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrothiophene-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of the nitro and carboxylic acid groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. These properties are important for the compound's behavior in biological systems and its potential use as a radiosensitizer or bioreductively activated cytotoxin . Additionally, the antiprotozoal activity of thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde suggests that the nitrothiophene scaffold can be tailored for specific biological activities .

Scientific Research Applications

Radiosensitization and Cytotoxicity

5-Nitrothiophene-3-carboxylic acid derivatives have been explored for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with strong tertiary amine bases or oxiranes in their structure, have shown potential in enhancing the effects of radiation therapy in hypoxic mammalian cells (Threadgill et al., 1991).

Antitumor Agents

Research has demonstrated efficient syntheses of nitrothiophenecarboxamides, including 5-Nitrothiophene-3-carboxylic acid derivatives, that are of interest as antitumor agents. The use of isotopically efficient methods allows for the preparation of these compounds with high isotopic yield, indicating potential applications in cancer research and treatment (Shinkwin & Threadgill, 1996).

Chemical Synthesis and Derivatives

In chemical synthesis, 5-Nitrothiophene-3-carboxylic acid and its derivatives serve as crucial intermediates. For instance, the nitration of various thiophene derivatives has led to the production of functional compounds, including 5-nitro derivatives, which are key in synthesizing a range of chemical products (Shvedov et al., 1973).

Radiation Damage Studies

5-Nitrothiophene-3-carboxylic acid derivatives have been used to study radiation damage. For example, in crystals of 5-nitrothiophene 3-carboxaldehyde, irradiation led to the formation of a radical pair, which is valuable for understanding the effects of radiation on molecular structures (Geoffroy et al., 1985).

Nitroreduction in Carcinogenic Studies

The nitroreduction of 5-nitrothiophene derivatives has been studied in rat tissues. This research is significant for understanding the metabolism and potential carcinogenicity of these compounds, as well as their enzymatic interactions (Wang et al., 1975).

PARP Inhibition in Cancer Therapy

5-Nitrothiophene-3-carboxamide, a derivative of 5-Nitrothiophene-3-carboxylic acid, has been explored as an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. This suggests potential applications in enhancing radiotherapy and chemotherapy of cancer (Shinkwin et al., 1999).

Organometallic Complexes in Parasitic Studies

5-Nitrothiophene derivatives have been examined in the context of their electrochemical and anti-parasitic properties, especially in the study of organometallic complexes containing nitrothienyl groups. This research contributes to the understanding of the biological activities of these compounds (Toro et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for 5-Nitrothiophene-3-carboxylic acid are not mentioned in the search results, thiophene derivatives continue to be a topic of interest in research due to their wide range of applications in the field of medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

5-nitrothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJUNWUOAKEIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380444
Record name 5-nitrothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophene-3-carboxylic acid

CAS RN

40357-96-8
Record name 5-nitrothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Thiophenecarboxylic acid (5.12 g) was added portionwise to a mixture of nitric acid (20 ml) and sulfuric acid (11.5 ml) below 5° C. The mixture was stirred at the same temperature for 30 minutes, and poured into ice water. The mixture was alkalified with 1N sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give 5-nitro-3-thiophenecarboxylic acid (4.45 g) as crystals.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
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reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Consiglio, C Arnone, D Spinelli, R Noto… - Journal of the …, 1985 - pubs.rsc.org
The rates of piperidinodebromination of some N-substituted 2-bromo-4-R-5-nitrothiophene-3-carboxamides (R = H and Me) have been measured in methanol. The kinetic data obtained…
Number of citations: 5 pubs.rsc.org
AE Shinkwin, WJD Whish, MD Threadgill - Bioorganic & medicinal …, 1999 - Elsevier
Inhibitors of poly(ADP-ribose)polymerase (PARP) inhibit repair of damaged DNA and thus potentiate radiotherapy and chemotherapy of cancer. Treatment of 3-cyanothiophene with …
Number of citations: 54 www.sciencedirect.com
B Jones - 1979 - search.proquest.com
… It was found that both 2-acetamido-5-nitrothiophene-3-carboxylic acid and 2-acetamido-3,5dinitrothiophene are susceptible to hydrolysis to unstable amines in the nitrating medium, a …
Number of citations: 4 search.proquest.com
G Consiglio, C Arnone, D Spinelli, R Noto… - Journal of the …, 1985 - pubs.rsc.org
The rates of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes (I; X = Me, H, Br, CONH2, CO2Me, SO2Me, CN, or NO2) have been measured in methanol. The …
Number of citations: 9 pubs.rsc.org
S Archer, A Seyed-Mozaffari, EJ Simon… - European journal of …, 1989 - Elsevier
In an effort to prepare ligands with kappa selective affinity suitable for use in affinity chromatography, we synthesized the haloacetamido derivatives 17 and 18 of tifluadom. These …
Number of citations: 2 www.sciencedirect.com
C Arnone, G Consiglio, D Spinelli… - Journal of the …, 1989 - pubs.rsc.org
The rate and equilibrium constants for the formation of the Meisenheimer-type adducts [(6) and (8)] from some 4-nitro-2-X-(5) or some 2-nitro-4-X-thiophenes (7) and sodium methoxide …
Number of citations: 3 pubs.rsc.org
AE Shinkwin - 1997 - search.proquest.com
… Synthesis of 4-bromo-5-nitrothiophene-3-carboxylic acid (76) was achieved in 54% yield with … 5-nitrothiophene-3-carboxylic acid should be more facile than its unnitrated analogue due …
Number of citations: 5 search.proquest.com
DQ Song, Y Wang, LZ Wu, P Yang… - Journal of medicinal …, 2008 - ACS Publications
… The starting materials 5-nitrothiophene- 3-carboxylic acid or 5-nitro-2-furoic acid (15) were commercially available. The desired products (18a−c, 19a, 19b) were obtained after four step …
Number of citations: 31 pubs.acs.org
H SCHAEFER, K GEWALD - Chemischer Informationsdienst, 1983 - Wiley Online Library
Number of citations: 0
C Glas - 2021 - edoc.ub.uni-muenchen.de
Cell-active, potent and highly selective chemical reagents with a known mechanism of action,[1] that is, in brief, the definition of chemical probes that are predominantly used in target-…
Number of citations: 3 edoc.ub.uni-muenchen.de

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